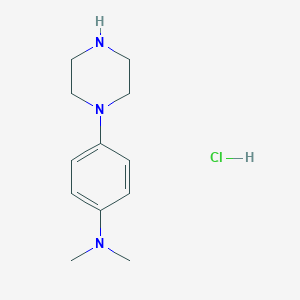

N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride

Description

Properties

IUPAC Name |

N,N-dimethyl-4-piperazin-1-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.ClH/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15;/h3-6,13H,7-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQREXUWEMZOTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution (Two-Step Process)

The most widely reported synthesis involves a two-step sequence starting from 4-fluoro-N,N-dimethylaniline (CAS 345-14-6) and piperazine (CAS 110-85-0).

Step 1: Formation of the Base Amine

Reaction conditions:

- Substrate : 4-fluoro-N,N-dimethylaniline

- Nucleophile : Piperazine (2.5 equivalents)

- Base : Potassium carbonate (K₂CO₃, 3.0 equivalents)

- Solvent : Dimethylformamide (DMF)

- Temperature : 110°C, 18–24 hours

The mechanism proceeds via a concerted aromatic substitution (SₙAr), where the electron-withdrawing dimethylamino group activates the para-fluorine for displacement. Piperazine acts as both nucleophile and base, though excess K₂CO₃ ensures deprotonation of the intermediate zwitterion.

Key Parameters

Reported yields for this step range from 68% to 75%, with purity >95% after aqueous workup.

Step 2: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in ethanol at 0°C to precipitate the hydrochloride salt:

- Acid : Concentrated HCl (1.1 equivalents)

- Solvent : Ethanol (EtOH)

- Temperature : 0–5°C (prevents thermal degradation)

Crystallization Data

| Property | Value |

|---|---|

| Yield | 92% |

| Purity (HPLC) | 99% |

| Solubility | >50 mg/mL in H₂O |

The cold ethanol environment ensures slow crystallization, yielding needle-like crystals suitable for X-ray diffraction.

Alternative Synthetic Pathways

Ullmann-Type Coupling

A palladium-catalyzed variant improves regioselectivity for substrates with competing leaving groups:

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Base : Cs₂CO₃

- Solvent : Toluene, 100°C, 12 hours

Advantages :

- Reduced byproduct formation (e.g., bis-alkylated piperazines)

- Higher functional group tolerance

Limitations :

- 15–20% increase in cost due to catalyst usage

- Requires inert atmosphere

Microwave-Assisted Synthesis

Accelerates Step 1 to 2 hours with comparable yields:

- Power : 300 W

- Temperature : 150°C

- Pressure : 250 psi

Optimization Strategies and Byproduct Mitigation

Common Byproducts and Control Measures

Characterization and Quality Control

Spectroscopic Fingerprints

- δ 2.98 (s, 6H, N(CH₃)₂)

- δ 3.20–3.40 (m, 8H, piperazine-CH₂)

- δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H)

- δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H)

- 3400 cm⁻¹ (N⁺–H stretch)

- 1600 cm⁻¹ (C=C aromatic)

- 1250 cm⁻¹ (C–N stretch)

Purity Assessment Methods

| Technique | Criteria | Acceptable Range |

|---|---|---|

| HPLC (C18) | Area % at 254 nm | ≥99.0% |

| Karl Fischer | Water content | ≤0.5% w/w |

| Ion Chromatography | Chloride content | 14.6–15.2% |

Industrial-Scale Considerations

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale studies demonstrate:

- 98% conversion in 30 minutes

- 50% reduction in solvent usage

Biocatalytic Approaches

Immobilized lipases enable:

- Reaction at pH 7.0, 25°C

- 82% yield with no metal catalysts

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: N-oxides of N,N-dimethyl-4-(piperazin-1-yl)aniline.

Reduction: Secondary amines.

Substitution: Alkylated derivatives of N,N-dimethyl-4-(piperazin-1-yl)aniline.

Scientific Research Applications

Chemistry: In chemistry, N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride is used as a building block for the synthesis of various organic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It is also employed in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is used in the synthesis of drugs that target specific receptors and enzymes .

Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable in the development of new materials and products .

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring in the compound allows it to bind to these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Positional Isomers

- N,N-Dimethyl-3-(piperazin-1-yl)aniline dihydrochloride: This isomer substitutes the piperazine ring at the meta-position (3-position) of the aniline ring instead of the para-position (4-position). Molecular weight: 278.23 g/mol .

| Parameter | Target Compound | 3-Piperazin-1-yl Isomer |

|---|---|---|

| Substituent Position | 4-position | 3-position |

| Molecular Weight (g/mol) | 278.23 (dihydrochloride) | 278.23 (dihydrochloride) |

Alkyl Chain Variations

- N,N-Diethyl-4-(piperazin-1-yl)aniline : Replacing the dimethylamine group with diethyl increases lipophilicity (logP) and molecular weight (233.4 g/mol). This modification may enhance membrane permeability but reduce solubility in polar solvents .

- N,N-Dimethyl-4-((methylamino)methyl)aniline hydrochloride: Replaces the piperazine with a methylaminomethyl group, simplifying the structure.

| Parameter | Target Compound | Diethyl Variant | Methylaminomethyl Variant |

|---|---|---|---|

| N-Alkyl Groups | Dimethyl | Diethyl | Dimethyl + methylaminomethyl |

| Molecular Weight (g/mol) | 278.23 | 233.4 | Not reported |

Piperazine Ring Modifications

- 4-(4-Methyl-1-piperazinyl)aniline dihydrochloride : Incorporates a methyl group on the piperazine nitrogen, increasing steric bulk and reducing basicity. Molecular formula: C₁₁H₁₉Cl₂N₃ .

- 4-(4-(4-Methylpiperazin-1-yl)piperidin-1-yl)aniline : A more complex analog with a piperidine-piperazine dual-ring system. The added rigidity may influence conformational flexibility and receptor selectivity .

Replacement of Piperazine with Other Groups

- N,N-Dimethyl-4-(trifluoromethyl)aniline: Substitutes piperazine with a trifluoromethyl group, introducing strong electron-withdrawing effects.

- (E)-N,N-Dimethyl-4-(1-phenyl-3-(p-tolyl)allyl)aniline : Features an allyl group instead of piperazine, creating a planar, conjugated system. Such derivatives are explored in photophysical studies due to extended π-systems .

| Parameter | Target Compound | Trifluoromethyl Variant | Allyl-Substituted Variant |

|---|---|---|---|

| Key Functional Group | Piperazine | CF₃ | Allyl |

| Molecular Weight (g/mol) | 278.23 | Not reported | 361.18 |

Biological Activity

N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H20ClN3 and a molecular weight of approximately 240.76 g/mol. Its structure consists of a dimethylamino group attached to the para position of an aniline ring, along with a piperazine ring, which contributes to its reactivity and biological activity.

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its interaction with multiple biological targets. Some key areas of investigation include:

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it may possess significant antibacterial effects, although specific minimum inhibitory concentration (MIC) values have not been extensively documented in the literature.

- Anticancer Potential : Preliminary research suggests that this compound may have anticancer properties. It has been shown to inhibit the expression of oncogenes such as c-MYC, which plays a critical role in cancer progression .

- CNS Activity : Given the presence of the piperazine moiety, there is potential for central nervous system (CNS) activity. Compounds with similar structures have been explored for their effects on neurotransmitter systems, indicating possible anxiolytic or antipsychotic effects .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on structural analogs:

- Receptor Interaction : The compound may interact with various receptors in the CNS, similar to other piperazine derivatives that modulate neurotransmitter activity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation or microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N,N-dimethyl-4-(piperidin-4-yl)aniline dihydrochloride | C13H22Cl2N2 | Contains a piperidine ring; used in similar applications |

| N,N-dimethyl-1-(4-(piperidin-4-yl)phenyl)methanamine dihydrochloride | C15H24Cl2N2 | More complex structure; potential CNS activity |

| N,N-dimethyl-4-(piperazin-1-ylmethyl)aniline | C13H21N3 | Similar piperazine attachment; different biological properties |

This table illustrates how variations in structure can influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Studies : A study reported that compounds derived from piperazine exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data for this compound were limited, similar derivatives showed MIC values ranging from 0.24 to 1.9 μg/mL against these pathogens .

- Anticancer Research : Another investigation focused on the inhibition of c-MYC expression by compounds related to this class, suggesting that modifications in the piperazine structure could enhance anticancer efficacy .

- Neuropharmacological Effects : Research into related piperazine derivatives has indicated potential anxiolytic effects, highlighting the need for further exploration into the CNS activity of this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for N,N-dimethyl-4-(piperazin-1-yl)aniline hydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-chloronitrobenzene with N-methylpiperazine in a solvent like N,N-dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The intermediate is reduced to the amine and converted to the hydrochloride salt using HCl . Reaction temperature (80–100°C) and solvent polarity significantly affect yield, with DMF providing higher reactivity compared to less polar solvents. Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : and NMR can confirm the presence of dimethylamino, piperazinyl, and aromatic protons. Key signals include aromatic protons at δ 6.8–7.2 ppm and piperazine methyl groups at δ 2.3–2.5 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for single-crystal structure determination, providing precise bond lengths and angles. This method is essential for resolving stereochemical ambiguities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 265.2) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer : Discrepancies in biological data (e.g., receptor binding vs. enzyme inhibition) often arise from structural analogs or impurities. Strategies include:

- Comparative Studies : Test the compound alongside analogs like N,N-dimethyl-4-[(2-methylpropyl)amino]methylaniline hydrochloride to isolate the piperazine moiety’s contribution .

- Purity Validation : Use HPLC-MS to rule out side products (e.g., incomplete reduction of nitro intermediates) that may skew activity .

- Target-Specific Assays : Employ CRISPR-edited cell lines to confirm interactions with suspected targets (e.g., GPCRs or DNA intercalation) .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Salt Formation : The hydrochloride salt form enhances aqueous solubility (up to 15 mg/mL in PBS at pH 7.4) compared to the free base .

- Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO-water mixtures (≤5% v/v) to improve solubility without toxicity .

- Lyophilization : Stabilize the compound for long-term storage by freeze-drying with cryoprotectants (e.g., trehalose) .

Q. How does the compound interact with DNA, and what experimental approaches validate its intercalation mechanism?

- Methodological Answer :

- UV-Vis and Fluorescence Titration : Monitor hypochromism and bathochromic shifts in DNA-binding assays. A 20% reduction in absorbance at 260 nm indicates intercalation .

- Ethidium Displacement Assay : Measure fluorescence quenching of ethidium bromide-DNA complexes (IC values <10 µM suggest strong intercalation) .

- Molecular Dynamics Simulations : Use software like GROMACS to model binding modes and compare with acridine-based intercalators (e.g., proflavine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.